3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is a heterocyclic compound that features an oxazolidine ring fused with a sulfonamide group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diphenylsulfonamide with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl or oxazolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
- N-cyclopropyl-2-oxo-3-oxazolidinesulfonamide
Comparison
Compared to similar compounds, 3-Oxazolidinesulfonamide, N,N-diphenyl-2-oxo- is unique due to its specific combination of an oxazolidine ring and sulfonamide group with two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116943-67-0 |
---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-oxo-N,N-diphenyl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15-16(11-12-21-15)22(19,20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XTHITTXSOINTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.